molecular formula C9H18Cl2N4 B2414592 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride CAS No. 2137773-90-9

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride

Cat. No.: B2414592
CAS No.: 2137773-90-9
M. Wt: 253.17
InChI Key: CEWWLMKNDBXSDO-UHFFFAOYSA-N
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Description

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is a chemical compound that features a triazole ring linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride typically involves the reaction of a piperidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions often include the use of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be atom-economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is unique due to its combination of the triazole and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(triazol-1-yl)ethyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13;;/h6,8-10H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWWLMKNDBXSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=CN=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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